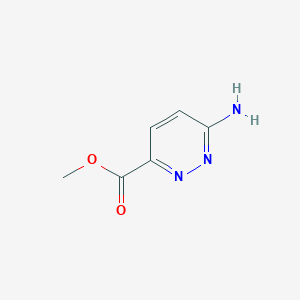

Methyl 6-aminopyridazine-3-carboxylate

Beschreibung

Overview of Nitrogen-Containing Heterocyclic Compounds in Chemical and Biological Sciences

Nitrogen-containing heterocyclic compounds are a cornerstone of chemical and biological sciences, forming the structural basis for a vast array of essential biological molecules. These organic compounds, characterized by a ring structure containing at least one nitrogen atom, are fundamental to life itself. They are integral components of nucleic acids (purines and pyrimidines), vitamins, and hormones. Their diverse structures give rise to a wide spectrum of biological activities, making them a fertile ground for drug discovery and development. In fact, a significant majority of FDA-approved drugs feature a nitrogen-containing heterocyclic core. The ability of the nitrogen atom to form hydrogen bonds is a key factor in their biological efficacy, allowing them to interact with various biological targets. This has led to their application in treating a wide range of diseases, including cancer, HIV, malaria, and microbial infections.

The Pyridazine (B1198779) Scaffold: Historical Context and Modern Relevance in Medicinal Chemistry

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is a prominent member of the diazine family of heterocycles. The first pyridazine was synthesized by Emil Fischer in the late 19th century. Since then, the pyridazine nucleus has become recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its frequent appearance in biologically active compounds with a wide range of therapeutic applications.

The unique physicochemical properties of the pyridazine ring, including its polarity and hydrogen bonding capabilities, make it an attractive component in drug design. Pyridazine derivatives have been shown to exhibit a remarkable array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. This has led to the development of numerous pyridazine-containing drugs and drug candidates. The versatility of the pyridazine scaffold allows medicinal chemists to fine-tune the biological activity and pharmacokinetic properties of molecules, making it a valuable tool in the quest for new and improved therapies.

Positioning Methyl 6-aminopyridazine-3-carboxylate within Pyridazine Research

Within the vast landscape of pyridazine chemistry, this compound has emerged as a compound of significant interest. Its structure, featuring both an amino group and a methyl ester on the pyridazine ring, provides two reactive sites for further chemical modification. This dual functionality makes it a highly versatile building block for the synthesis of more complex molecules.

The focused academic investigation of this compound is driven by its pivotal role as a key intermediate in the synthesis of a diverse range of biologically active compounds. chemimpex.comchemshuttle.com Its utility spans both the pharmaceutical and agrochemical sectors. chemimpex.com

In medicinal chemistry, this compound serves as a versatile scaffold for the development of novel therapeutic agents. The presence of the amino and ester groups allows for the introduction of various substituents, enabling the creation of libraries of compounds for screening against different biological targets. Researchers utilize this compound to construct molecules with potential applications in treating neurological disorders, inflammation, and microbial infections. chemimpex.com Its structural framework is seen as a promising starting point for the design of new drugs with improved efficacy and safety profiles. chemimpex.com

The versatility of this compound makes it an essential tool for researchers seeking to develop new and effective molecules for a wide range of applications, from human health to agriculture. chemimpex.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 6-aminopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTBEJGKSJOOIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561414 | |

| Record name | Methyl 6-aminopyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98140-96-6 | |

| Record name | Methyl 6-aminopyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-aminopyridazine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 6 Aminopyridazine 3 Carboxylate and Its Derivatives

Strategies for the Construction of the Pyridazine (B1198779) Core in Methyl 6-aminopyridazine-3-carboxylate Synthesis

The formation of the pyridazine ring is the foundational step in synthesizing the target molecule. Key strategies involve the precise assembly of the six-membered diazine ring from acyclic precursors.

The most classical and direct method for constructing the pyridazine core involves the condensation reaction between a 1,4-dicarbonyl compound (or a synthetic equivalent) and hydrazine (B178648) hydrate (B1144303). mdpi.com This approach forms the two critical C-N bonds and establishes the heterocyclic ring in a single step.

Cycloaddition reactions represent a powerful alternative for pyridazine synthesis. nih.gov The [4+2] cycloaddition, or Diels-Alder reaction, is particularly effective. In this context, an "inverse electron demand" Diels-Alder reaction is often employed, where an electron-deficient diene (such as a 1,2,4,5-tetrazine) reacts with an electron-rich dienophile to form the pyridazine ring after the elimination of a small molecule like dinitrogen. organic-chemistry.orgresearchgate.net Furthermore, [3+2] cycloaddition reactions using 1,3-dipoles can lead to fused pyridazine systems, which can then be modified to yield the desired scaffold. nih.gov Intramolecular Diels-Alder reactions of pyridazines bearing alkyne side chains have also been shown to be a valuable method for constructing fused ring systems. mdpi.com

| Reaction Type | Diene/Precursor | Dienophile/Reagent | Conditions | Key Feature |

| Condensation | 1,4-Dicarbonyl Compound | Hydrazine Hydrate | Reflux in solvent (e.g., ethanol) | Direct, classical approach to the pyridazine ring. mdpi.com |

| [4+2] Cycloaddition | 1,2,4,5-Tetrazine | Alkyne or Enamine | Heat | Inverse electron demand reaction; forms ring with N₂ extrusion. researchgate.net |

| [3+3] Annulation | Diazoacetate Derivatives | 1,3-Dicarbonyls | Mild conditions, TEA | Provides regioselective access to pyridazine esters. nih.gov |

Achieving the correct substitution pattern, specifically the 3-carboxylate and 6-amino groups, requires high regioselectivity. The choice of starting materials in a cyclization reaction is paramount. For instance, using an unsymmetrical 1,4-dicarbonyl precursor can lead to a mixture of regioisomers. To overcome this, synthetic strategies often employ precursors where the regiochemical outcome is predetermined.

A copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines with notable regioselectivity, which can then be oxidized to the aromatic pyridazine. organic-chemistry.org Similarly, Lewis acid-mediated inverse electron demand Diels-Alder reactions between substituted s-tetrazines and silyl (B83357) enol ethers can furnish functionalized pyridazines with a high degree of regiocontrol. organic-chemistry.org These methods ensure that the desired functional groups are installed at the correct positions on the pyridazine core.

| Method | Precursors | Catalyst/Reagent | Regioselectivity | Reference |

| Cu-Catalyzed Cyclization | β,γ-Unsaturated Hydrazones | Cu(II) catalyst, AcOH | High | organic-chemistry.org |

| Inverse Demand Diels-Alder | 3-Monosubstituted s-tetrazine, Silyl enol ether | Lewis Acid | High | organic-chemistry.org |

| [4+2] Annulation | Ketene (B1206846) N,S-acetals, N-tosylhydrazones | TBAI/K₂S₂O₈ | Good | organic-chemistry.org |

Functionalization and Derivatization of this compound

Once the core structure of this compound is synthesized, its functional groups offer multiple handles for further chemical modification.

The methyl ester and primary amino groups are readily functionalized. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various alcohols to form different esters or with amines to form amides, often using standard peptide coupling reagents. acs.orgrsc.org The amino group can undergo N-alkylation or N-acylation to introduce a wide variety of substituents. Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate has been identified as a novel and efficient carbonyl source for synthesizing carbamates and ureas from amines under mild conditions. organic-chemistry.org

These transformations are crucial for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

The pyridazine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reactivity is often exploited in the synthesis of the target compound itself. A common synthetic route involves starting with a di-halogenated pyridazine, such as methyl 4,6-dichloropyridazine-3-carboxylate. google.com The chlorine atoms serve as excellent leaving groups. One halogen can be selectively displaced by an amine nucleophile to install the 6-amino group, while the other can be removed or used for further functionalization. researchgate.netresearchgate.net

The reactivity of halogen substituents on the pyridazine ring towards nucleophiles allows for the sequential and regioselective introduction of different groups. For example, in 4-amino-3,6-dihalogenopyridazines, the halogen atoms can be substituted by various nitrogen nucleophiles. wur.nl

| Substrate | Nucleophile | Conditions | Product Type | Key Feature |

| 4,6-Dichloropyridazine-3-carboxylate | 6-tert-butylpyridin-2-amine | Acetonitrile (B52724), 130 °C | 6-Amino-4-chloropyridazine derivative | Regioselective substitution at C6. google.com |

| 3-Halogenopyridazine | Pyrrolidine / Morpholine | Not specified | 3-(Pyrrolidin/Morpholin)-pyridazine | Substitution of halogen by cyclic amines. researchgate.net |

| 3-Chloro-4-pyridazinecarbonitrile | Sodium alkynolate | Not specified | 3-(Alkynyloxy)-4-pyridazinecarbonitrile | Installation of side-chains for cycloadditions. mdpi.com |

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of pyridazines. rsc.org Halogenated pyridazine precursors are excellent substrates for a variety of palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. researchgate.netnih.govresearchgate.net These reactions allow for the formation of C-C and C-N bonds, enabling the introduction of aryl, heteroaryl, alkynyl, and vinyl groups onto the pyridazine core. beilstein-journals.orgrsc.org

For instance, 3-bromo-6-(thiophen-2-yl)pyridazine can be coupled with various (hetero)aryl-boronic acids via the Suzuki-Miyaura reaction to generate a series of π-conjugated molecules. nih.gov This strategy is highly modular and allows for the synthesis of a diverse range of derivatives from a common intermediate.

| Reaction | Pyridazine Substrate | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | 3-Bromo-6-arylpyridazine | (Hetero)aryl-boronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3,6-Diarylpyridazine nih.gov |

| Sonogashira | Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂ / PPh₃ / CuI | Phenylalkynyl-pyrazine rsc.org |

| Buchwald-Hartwig | 2-Chloro-3-iodopyridine | 3-Aminopyridazine (B1208633) | Pd(OAc)₂ / Xantphos | Fused imidazo[1,2-b]pyridazine (B131497) systems researchgate.net |

Synthesis of Urea (B33335) and Carbohydrazide (B1668358) Derivatives from this compound

The amino and ester functionalities of this compound serve as versatile handles for the synthesis of various derivatives, including ureas and carbohydrazides.

Urea Derivatives: The synthesis of urea derivatives from a primary amine like this compound can be achieved through several established methods. A common approach involves the reaction of the amine with an isocyanate. Alternatively, phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI), can be used to generate an isocyanate intermediate in situ, which is then trapped by another amine. organic-chemistry.orgrsc.org A more contemporary and greener approach involves the direct carbonylation of amines using carbon dioxide (CO₂), although this may require specific catalysts and conditions. rsc.org The reaction of an amine with phenyl carbamates in dimethyl sulfoxide (B87167) (DMSO) at ambient temperature also provides ureas in high yields under neutral and mild conditions. google.com For instance, reacting this compound with a suitable isocyanate (R-N=C=O) would yield the corresponding N'-substituted urea derivative.

Carbohydrazide Derivatives: The conversion of the methyl ester group in this compound to a carbohydrazide is a direct and efficient transformation. This is typically accomplished by reacting the ester with hydrazine hydrate (NH₂NH₂·H₂O), often in a refluxing alcohol solvent like ethanol (B145695) or methanol. ajgreenchem.comajgreenchem.com This nucleophilic acyl substitution reaction replaces the methoxy (B1213986) group (-OCH₃) of the ester with a hydrazinyl group (-NHNH₂), yielding 6-aminopyridazine-3-carbohydrazide. This carbohydrazide intermediate is a valuable building block itself, readily reacting with aldehydes, ketones, and other carbonyl compounds to form hydrazones and other complex heterocyclic systems. ajgreenchem.comresearchgate.net

| Derivative Type | Starting Material | Key Reagent(s) | General Conditions |

|---|---|---|---|

| Urea | This compound | Isocyanate, Phosgene equivalent (e.g., CDI), or CO₂ | Varies: Often in aprotic solvents; may require catalysts or elevated temperature/pressure for CO₂. rsc.org |

| Carbohydrazide | This compound | Hydrazine Hydrate | Reflux in alcohol (e.g., Ethanol). ajgreenchem.com |

Optimization of Reaction Conditions and Process Development

The efficiency, selectivity, and yield of pyridazine synthesis and derivatization are highly dependent on the careful optimization of reaction conditions. Key factors include the choice of solvent, catalyst systems, and reagents.

The solvent is not merely an inert medium but can actively influence reaction pathways, rates, and product selectivity in pyridazine synthesis. The polarity, proticity, and coordinating ability of a solvent can stabilize transition states or intermediates differently, leading to distinct outcomes.

For example, in the Cu(II)-catalyzed aerobic 6-endo-trig cyclization for forming pyridazine rings, the choice of solvent dictates the final product. organic-chemistry.org Using acetonitrile (MeCN) as the solvent typically yields 1,6-dihydropyridazines. In contrast, employing acetic acid (AcOH) under similar conditions facilitates an oxidative aromatization, affording the pyridazine product directly. organic-chemistry.org

In inverse-electron-demand Diels-Alder (IEDDA) reactions, which are powerful methods for constructing the pyridazine core, solvent choice is also critical. Reactions between tetrazines and alkynyl sulfides have been successfully carried out in solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), toluene (B28343), and p-xylene. rsc.org The selection among these is often empirical, aiming to optimize yield and regioselectivity. For instance, a reaction that fails to proceed in HFIP at 40 °C might be successfully conducted in toluene at 110 °C. rsc.org Similarly, cyclocondensation reactions to form fused pyridopyridazine (B8481360) systems have been shown to proceed effectively in refluxing xylene. mdpi.com

| Reaction Type | Solvent | Effect / Product | Reference |

|---|---|---|---|

| Cu(II)-catalyzed aerobic cyclization | Acetonitrile (MeCN) | Forms 1,6-dihydropyridazines | organic-chemistry.org |

| Acetic Acid (AcOH) | Forms pyridazines directly | organic-chemistry.org | |

| IEDDA of tetrazines and alkynyl sulfides | HFIP | Effective for certain substrates, promotes regioselectivity. | rsc.org |

| Toluene / p-Xylene | Alternative for reactions requiring higher temperatures. | rsc.org | |

| Cyclocondensation | Xylene | Used at reflux for forming pyridopyridazinediones. | mdpi.com |

The functionalization of the pyridazine core relies heavily on modern catalytic systems and carefully selected reagents that enable the formation of new carbon-carbon and carbon-heteroatom bonds.

Catalyst Systems: Transition-metal catalysis is a cornerstone of pyridazine derivatization. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira, are widely employed to introduce aryl, vinyl, and alkynyl groups onto halogenated pyridazine precursors. researchgate.net Copper-catalyzed reactions are also prevalent, not only for ring formation but also for C-N bond formation, as seen in Ullmann-type couplings. organic-chemistry.orgacs.org In some syntheses, Lewis acids are used to mediate inverse-electron-demand Diels-Alder reactions, enhancing regiocontrol. organic-chemistry.org Furthermore, promoter systems like tetrabutylammonium (B224687) iodide (TBAI) with potassium persulfate (K₂S₂O₈) have been developed for specific [4+2] annulation reactions to build the pyridazine ring. organic-chemistry.org

Reagent Selection: The choice of reagents dictates the type of pyridazine derivative that can be synthesized. Metal-free IEDDA reactions provide a powerful route to pyridazines, utilizing reagents such as 1,2,4,5-tetrazines reacting with alkynyl sulfides or 1,2,3-triazines reacting with 1-propynylamines. organic-chemistry.orgrsc.org These methods offer high regioselectivity and functional group tolerance under neutral conditions. Other strategies employ N-tosylhydrazones and ketene N,S-acetals as precursors in annulation reactions. organic-chemistry.org For C-N bond formation, besides traditional amination reagents, modern approaches utilize acyl azides, sulfonyl azides, or dioxazolones as versatile azide (B81097) surrogates in C-H activation reactions, highlighting the critical role of reagent choice in directing reactivity towards either C-C or C-N bond formation. rsc.org

| Methodology | Catalyst/Promoter | Key Reagents | Derivative/Product Type |

|---|---|---|---|

| Cross-Coupling | Palladium complexes | Halogenated pyridazines, Boronic acids | Aryl- and vinyl-pyridazines |

| Aerobic Cyclization | Cu(II) salts | β,γ-unsaturated hydrazones | 1,6-Dihydropyridazines, Pyridazines |

| [4+2] Annulation | TBAI / K₂S₂O₈ | Ketene N,S-acetals, N-tosylhydrazones | Trisubstituted pyridazines |

| IEDDA Reaction | Lewis Acid or Metal-Free | Tetrazines, silyl enol ethers | Functionalized pyridazines |

| Aza-Diels-Alder | Metal-Free | 1,2,3-Triazines, 1-propynylamines | 6-Aryl-pyridazin-3-amines |

Advanced Spectroscopic and Analytical Characterization Techniques in Pyridazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For pyridazine (B1198779) derivatives, ¹H and ¹³C NMR are fundamental, while two-dimensional techniques are employed for more complex structures. nih.gov

While specific, publicly available experimental spectra for Methyl 6-aminopyridazine-3-carboxylate are limited, the expected chemical shifts and coupling patterns can be predicted based on the electronic environment of the pyridazine ring and its substituents.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine ring, the amine (NH₂) protons, and the methyl (CH₃) protons of the ester group. The two aromatic protons on the pyridazine ring are adjacent and would appear as doublets due to spin-spin coupling. The amine protons typically appear as a broad singlet, and the methyl protons of the ester group will be a sharp singlet, usually in the range of 3.8-4.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester group (typically downfield, around 160-170 ppm), the carbons of the pyridazine ring, and the methyl carbon of the ester group (around 50-55 ppm). The chemical shifts of the ring carbons are influenced by the nitrogen atoms and the amino and carboxylate substituents. nih.gov A study on various pyridazine derivatives provides a basis for predicting the chemical shifts in such heterocyclic systems. nih.gov

Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ring CH (position 4) | Doublet | ~120-135 |

| Ring CH (position 5) | Doublet | ~120-135 |

| NH₂ | Broad Singlet | N/A |

| OCH₃ | Singlet (~3.9) | ~52 |

| C=O | N/A | ~165 |

| Ring C-NH₂ | N/A | ~155-160 |

| Ring C-COOCH₃ | N/A | ~140-145 |

Note: The table presents predicted values based on general principles and data for related structures.

For unambiguous assignment of proton and carbon signals, especially in more complex pyridazine derivatives, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon signals based on their known proton attachments.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine (N-H), carbonyl (C=O), and carbon-nitrogen (C-N) bonds, as well as vibrations from the aromatic ring.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300-3500 (typically two bands) |

| Carbonyl (C=O) of Ester | Stretching | 1715-1735 |

| Aromatic Ring (C=C, C=N) | Stretching | 1400-1600 |

| C-O of Ester | Stretching | 1000-1300 |

Note: This table is based on typical IR absorption ranges for these functional groups. vscht.cz

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

For this compound (molecular formula C₆H₇N₃O₂), the expected exact mass is approximately 153.05 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. In various patents and synthetic procedures, the formation of reaction products from this compound has been confirmed by observing the correct mass-to-charge ratio in the mass spectrum. google.comgoogle.com For example, in one synthesis, a derivative of the title compound showed an m/z of 380 [M+H]⁺. google.com

Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 154.06 |

| [M+Na]⁺ | 176.04 |

Note: Data is based on predicted values for common adducts.

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting a beam of X-rays through a single crystal of the compound. The resulting diffraction pattern is used to calculate the precise positions of all atoms in the molecule, providing definitive information about bond lengths, bond angles, and stereochemistry.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of a sample. By using a high-pressure pump to pass the sample in a solvent through a column packed with a solid adsorbent material, components are separated based on their differential interactions with the stationary and mobile phases. A detector, often a UV spectrophotometer, quantifies the amount of each component as it elutes from the column, allowing for accurate purity assessment.

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography is commonly employed. In synthetic procedures involving this compound, it is often purified by passing the crude reaction mixture through a silica (B1680970) gel column. google.com A suitable solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and hexanes, is used to separate the desired product from unreacted starting materials and byproducts. google.com The progress of the separation is typically monitored by Thin Layer Chromatography (TLC).

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a widely utilized, simple, and rapid analytical technique for the separation and identification of compounds. In the context of pyridazine chemistry, TLC is frequently employed to monitor the progress of synthesis reactions, identify the presence of starting materials, intermediates, and products, and to determine the appropriate solvent system for larger-scale column chromatography purification.

The principle of TLC involves the separation of components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, coated on a plate) and a mobile phase (a solvent or solvent mixture). The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

In the synthesis of various pyridazine derivatives, TLC is a routine method for reaction monitoring. For instance, in the synthesis of 3-amino-6-chloropyridazine, a related precursor, the completion of the reaction is determined by both TLC and Gas Chromatography (GC). While specific Rf values for this compound are not extensively reported in publicly available literature, the technique's application is evident in patent literature where reactions involving this compound are monitored by TLC. The choice of eluent (mobile phase) is critical and is typically a mixture of polar and non-polar solvents, adjusted to achieve optimal separation of the compounds of interest. Visualization of the separated spots on the TLC plate is often achieved under UV light, or by using chemical staining agents if the compounds are not UV-active.

To illustrate the application of TLC in the analysis of related heterocyclic compounds, the following table presents Rf values for a series of synthesized benzimidazole (B57391) derivatives, which share structural similarities with aminopyridazines.

| Compound | Mobile Phase (Ethyl Acetate:Petroleum Ether) | Rf Value |

| N-[(1H-benzimidazol-2-yl)-methyl]-4-methoxyaniline | 1:1 | 0.75 |

| 4-{[(1H-Benzimidazol-2-yl)-methyl]-amino}-benzoic acid | 1:1 | 0.82 |

| 2-[(pyrrolidin-1-yl)-methyl]-1H-benzimidazole | 1:1 | 0.72 |

| Note: The data in this table is for benzimidazole derivatives and serves to illustrate the type of data obtained from TLC analysis for heterocyclic compounds. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution, sensitivity, and speed compared to TLC. In pyridazine research, HPLC is a crucial tool for assessing the purity of final compounds and for the analysis of complex mixtures.

HPLC operates on the same principles of chromatography as TLC but utilizes a column packed with a stationary phase and a liquid mobile phase that is pumped through the column at high pressure. The components of the sample are separated based on their interactions with the stationary and mobile phases. A detector is used to monitor the eluent as it exits the column, producing a chromatogram which shows peaks corresponding to the separated components. The time it takes for a component to travel through the column is known as its retention time (tR), which is a characteristic property of the compound under specific chromatographic conditions.

While specific HPLC methods for the routine analysis of this compound are not detailed in readily available scientific literature, generic methods for arylamines and aminopyridines have been developed. These methods often employ reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. To improve peak shape and resolution for basic compounds like aminopyridines, additives such as formic acid or buffers are often included in the mobile phase.

For example, a general method for the analysis of aminopyridines involves a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol. The detection is typically performed using a UV detector at a wavelength where the analytes exhibit strong absorbance. In some cases, for trace analysis of potentially genotoxic impurities like aminopyridines in pharmaceutical ingredients, derivatization is employed to enhance chromatographic behavior and detection sensitivity by liquid chromatography-mass spectrometry (LC-MS). nih.gov

The following table provides an example of HPLC conditions and retention times for the separation of different aminopyridine isomers, demonstrating the utility of this technique for resolving structurally similar compounds.

| Compound | Column | Mobile Phase | Flow Rate | Detection | Retention Time (min) |

| 4-Aminopyridine | Shim-pack Scepter C18 | Phosphate buffer (pH 7.0):Methanol (90:10) | 0.5 mL/min | UV at 280 nm | Not specified |

| 3-Aminopyridine | Shim-pack Scepter C18 | Phosphate buffer (pH 7.0):Methanol (90:10) | 0.5 mL/min | UV at 280 nm | Not specified |

| 2-Aminopyridine | Shim-pack Scepter C18 | Phosphate buffer (pH 7.0):Methanol (90:10) | 0.5 mL/min | UV at 280 nm | Not specified |

| Note: The data in this table is for aminopyridine isomers and illustrates typical HPLC parameters for related compound classes. Specific retention times were not provided in the source but the method successfully separated the isomers. cmes.org |

Theoretical and Computational Investigations of Methyl 6 Aminopyridazine 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of Methyl 6-aminopyridazine-3-carboxylate. These methods allow for the detailed examination of its geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. DFT studies on this compound typically involve geometry optimization to find the most stable conformation of the molecule. These calculations provide precise information on bond lengths, bond angles, and dihedral angles.

DFT methods are also employed to analyze the electronic properties, such as the distribution of electron density and the nature of chemical bonds within the molecule. Different functionals and basis sets, such as B3LYP/6-311G(d,p), are commonly used to achieve a balance between accuracy and computational cost. bhu.ac.in The optimized geometry from these calculations serves as the foundation for further analyses like Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) mapping.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. For pyridazine (B1198779) derivatives, the distribution of HOMO and LUMO lobes can indicate the likely sites for electrophilic and nucleophilic attack. wuxibiology.com The energies of these frontier orbitals are used to calculate various global reactivity descriptors. researchgate.net

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher stability and lower reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface.

Typically, red-colored regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. bhu.ac.inresearchgate.net These areas are often associated with lone pairs of electronegative atoms. Blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. bhu.ac.inresearchgate.net Green and yellow areas denote regions of intermediate or near-zero potential. nih.gov For this compound, the MEP map would highlight the electronegative nitrogen and oxygen atoms as regions of negative potential and the hydrogen atoms as regions of positive potential. bhu.ac.in

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, charge transfer, and hyperconjugative interactions within a molecule, which contribute to its stability. rsc.org This method examines the interactions between filled (donor) and vacant (acceptor) orbitals.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is a key tool in drug discovery and molecular biology.

Molecular docking simulations with this compound can predict its binding affinity and the specific interactions it forms with the active site of a biological target. The simulation software calculates a docking score, often expressed in kcal/mol, which estimates the binding free energy. A more negative docking score generally indicates a stronger binding affinity. nih.gov

These simulations can also elucidate the non-covalent interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. nih.govmdpi.com By identifying the key amino acid residues involved in these interactions, researchers can understand the mechanism of binding and potentially design more potent and selective derivatives. The stability of these predicted binding modes is often further evaluated using molecular dynamics simulations. nih.govnajah.edu

Table 2: Key Interaction Types in Molecular Docking

| Interaction Type | Description |

|---|---|

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |

Identification of Potential Biological Targets (e.g., Enzymes, Receptors, Kinases)

Computational studies play a pivotal role in the early stages of drug discovery by identifying potential biological targets for novel compounds. For this compound and its analogs, in silico methods have suggested interactions with a variety of enzymes, receptors, and kinases, indicating a broad therapeutic potential.

Enzymes: Derivatives of the aminopyridine scaffold have been computationally evaluated against several enzymes. For instance, studies on aminopyridine thiourea (B124793) derivatives have identified them as potent, non-competitive inhibitors of the α-glucosidase enzyme. rsc.org Molecular docking and density functional theory have been employed to understand the binding interactions and inhibition mechanisms. rsc.org Another enzyme of interest is tyrosinase, where kojic acid derivatives conjugated with aminopyridine have shown inhibitory potential. rsc.org

Receptors: The pyridazine nucleus is a common feature in compounds targeting various receptors. Quantitative structure-activity relationship (QSAR) and pharmacophore modeling of aminopyridazine derivatives of γ-aminobutyric acid (GABA) have identified them as selective GABA-A receptor antagonists. dovepress.com These computational models help in predicting the binding affinity and understanding the structural requirements for receptor interaction. dovepress.com

Kinases: Kinases are a significant class of targets for anticancer drug design, and pyridazine derivatives have shown promise in this area. tandfonline.com Computational studies, including molecular docking, have proposed cyclin-dependent kinase 2 (CDK2) as a probable enzymatic target for 3,6-disubstituted pyridazines. tandfonline.com Similarly, the c-jun N-terminal kinase-1 (JNK1) pathway has been identified as a target for novel 3,6-disubstituted pyridazine derivatives. acs.org Furthermore, the phosphatidylinositol 3-kinase (PI3Kα) has been highlighted as an attractive target for compounds with a similar quinolone carboxamide scaffold. mdpi.com Transforming growth factor β-activated kinase 1 (TAK1) has also been identified as a potential therapeutic target for related imidazole (B134444) carboxamides. nih.gov

Table 1: Potential Biological Targets for Aminopyridazine Derivatives Identified Through Computational Studies

| Target Class | Specific Target | Compound Class Studied | Computational Method(s) Used |

|---|---|---|---|

| Enzymes | α-glucosidase | Aminopyridine thiourea derivatives | Molecular docking, Density Functional Theory rsc.org |

| Tyrosinase | Kojic acid-aminopyridine conjugates | Kinetic studies, Molecular docking rsc.org | |

| Receptors | GABA-A Receptor | Aminopyridazine derivatives of GABA | QSAR, Pharmacophore modeling dovepress.com |

| Kinases | Cyclin-dependent kinase 2 (CDK2) | 3,6-disubstituted pyridazines | Molecular docking tandfonline.com |

| c-jun N-terminal kinase-1 (JNK1) | 3,6-disubstituted pyridazine derivatives | Molecular docking, Molecular dynamics acs.org | |

| Phosphatidylinositol 3-kinase (PI3Kα) | N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Induced-fit docking mdpi.com | |

| Transforming growth factor β-activated kinase 1 (TAK1) | 2,4-1H-Imidazole Carboxamides | Structure-based drug design nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior and stability of ligand-receptor complexes over time. mdpi.com For derivatives of this compound, MD simulations provide valuable insights into how these molecules interact with their biological targets and maintain their binding conformations.

Simulations of pyridazine derivatives complexed with their targets, such as the JNK1 binding pocket, have been performed to confirm the stability of the predicted binding modes. acs.org These simulations can reveal crucial information about the flexibility of the ligand and the protein, as well as the key interactions that contribute to the stability of the complex. researchgate.net For instance, MD simulations have been used to investigate the stability of thiazole (B1198619) clubbed pyridine (B92270) scaffolds with the main protease of SARS-CoV-2, demonstrating stable conformations over a 100-nanosecond trajectory. mdpi.com

The stability of these complexes is often assessed by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. mdpi.com Stable RMSD values throughout the simulation indicate that the complex has reached a state of equilibrium and that the binding is stable. mdpi.com MD simulations have also been employed to confirm the stability of complexes involving aminothiazolyl quinolone derivatives, further validating the binding poses identified through docking studies. researchgate.net

Table 2: Application of Molecular Dynamics Simulations in Studying Pyridazine Derivatives

| Compound/Derivative Class | Biological Target | Simulation Duration | Key Findings from MD Simulations |

|---|---|---|---|

| 3,6-disubstituted pyridazine derivatives | JNK1 | Not specified | Confirmed the stability of the binding mode in the JNK1 binding pocket. acs.org |

| Thiazole clubbed pyridine scaffolds | SARS-CoV-2 Main Protease (Mpro) | 100 ns | Demonstrated a steady conformation and stability of the ligand-protein complex. mdpi.com |

| Phenylxanthine derivatives | hMAO-B and hA2AR | 100 ns | Confirmed the stability of the studied complexes. nih.gov |

| Ethyl 3-((5-bromopyridin-2-yl)imino)butanoate analogues | SARS-CoV-2 variants | Not specified | Determined the stability of the molecules as potential oral drugs. tandfonline.comresearchgate.net |

Computational Derivation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. drugdesign.org Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in deriving these relationships for compounds like this compound and its analogs.

QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as descriptors. dovepress.com For aminopyridazine derivatives acting as GABA-A receptor antagonists, descriptor-based QSAR models have been developed to predict their binding affinity. dovepress.com These models can explain a significant portion of the variance in biological activity and are validated internally and externally to ensure their predictive power. dovepress.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the 3D properties of the molecules. These methods have been applied to study indole-pyrimidine derivatives, yielding statistically significant models with high correlation coefficients. The contour maps generated from 3D-QSAR studies highlight the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for biological activity, guiding the design of new, more potent analogs. nih.gov

SAR exploration has also been performed on aminoquinazolinones, a related scaffold, to understand the impact of substitutions at different positions on their antimycobacterial activity. acs.org These studies have revealed that modifications to the aromaticity and planarity of the molecules can significantly affect their solubility and potency. acs.org Similarly, SAR studies on 1,2,3-triazole, amide, and ester-based benzothiazole (B30560) derivatives have provided insights into their potential as molecular probes. nih.gov

Table 3: Computational SAR/QSAR Studies on Aminopyridazine and Related Scaffolds

| Compound Series | Biological Activity | Computational Method | Key Descriptors/Findings |

|---|---|---|---|

| Aminopyridazine derivatives of GABA | GABA-A receptor antagonism | QSAR, Pharmacophore modeling | Constitutional, geometrical, and physicochemical indices influence binding affinity. dovepress.com |

| Indole-pyrimidine derivatives | Antifungal activity | 3D-QSAR (CoMFA, CoMSIA) | Steric and electrostatic fields are crucial for activity. |

| Aminoquinazolinones | Antimycobacterial activity | SAR exploration | Substitutions affecting planarity and hydrophilicity impact potency and solubility. acs.org |

| Diarylidene cyclohexanone (B45756) analogs | Pyridoxal kinase inhibition | 3D-QSAR | The model provided insights for designing new analogs with improved docking scores. nih.gov |

Biological Activities and Mechanistic Insights of Methyl 6 Aminopyridazine 3 Carboxylate Derivatives

Antineoplastic and Cytotoxic Activities

The pyridazine (B1198779) nucleus is a key pharmacophore in the development of novel anticancer agents. acs.orgnih.gov Derivatives of methyl 6-aminopyridazine-3-carboxylate have demonstrated significant antineoplastic and cytotoxic effects across a range of human cancer cell lines. Their therapeutic potential stems from their ability to interfere with critical cellular processes that govern cancer cell proliferation, survival, and progression. acs.orgtandfonline.com

Mechanisms of Cell Proliferation Inhibition and Apoptosis Induction

Derivatives of this scaffold exert their anticancer effects in part by directly inhibiting cell proliferation and inducing programmed cell death, or apoptosis. For instance, certain pyrazolo[3,4-d]pyridazine derivatives have shown notable cytotoxicity against lung (A549), colorectal (HCT-116), and liver (HEPG2) carcinoma cell lines. nih.gov One such derivative, PPD-1, was found to be particularly effective against the A549 lung cancer cell line. nih.gov

The induction of apoptosis is a key mechanism for these compounds. Treatment of cancer cells with these derivatives leads to a significant increase in the apoptotic cell population. nih.gov This process is often mediated by the disruption of the balance between pro-apoptotic and anti-apoptotic proteins. Studies have shown that treatment can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX. nih.gov This shift in the Bcl-2/BAX ratio disrupts mitochondrial integrity, ultimately triggering the intrinsic apoptosis pathway. nih.gov Furthermore, some derivatives have been shown to induce apoptosis in human breast cancer (MCF-7) cells. mdpi.com

| Derivative Class | Cell Line | Key Findings |

| Pyrazolo[3,4-d]pyridazines | A549 (Lung) | Disruption of Bcl-2/BAX balance, leading to apoptosis. nih.gov |

| Thieno[3,2-b]pyridines | NCI-H460 (Lung) | Induction of apoptosis. nih.gov |

| 3,6-disubstituted pyridazines | T-47D, MDA-MB-231 (Breast) | Efficient induction of apoptosis. tandfonline.com |

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, this compound derivatives can halt the progression of the cell cycle, a critical process for tumor growth. By arresting cancer cells at specific checkpoints, these compounds prevent their division and proliferation. tandfonline.comnih.gov

For example, studies on methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, which are structurally related to the core molecule, demonstrated that the para-methoxyphenyl, ortho-aminophenyl, and para-aminophenyl derivatives could alter the normal cell cycle distribution in NCI-H460 lung cancer cells. nih.gov Similarly, certain 3,6-disubstituted pyridazines have been shown to cause cell cycle arrest in T-47D and MDA-MB-231 breast cancer cells. tandfonline.com Other research has indicated that some derivatives can induce cell cycle arrest at the G2/M phase or the S and G2/M phases in liver (HepG2) and lung (A549) cancer cell lines, respectively. mdpi.com Another study found that specific fused benzo[h]chromeno[2,3-d]pyrimidine derivatives caused MCF-7 breast cancer cells to accumulate in the G1 phase. mdpi.com

| Derivative Class | Cell Line | Phase of Arrest |

| Methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates | NCI-H460 (Lung) | Altered cell cycle distribution nih.gov |

| 3,6-disubstituted pyridazines | T-47D, MDA-MB-231 (Breast) | Altered cell cycle progression tandfonline.com |

| Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates | AGS (Gastric) | G0/G1 phase arrest nih.gov |

| Pyrazolo[3,4-d]pyridazines | A549 (Lung) | Sub G1 and G2/M arrest nih.gov |

| Methyl benzofuran-3-carboxylate derivatives | HepG2 (Liver), A549 (Lung) | G2/M arrest (HepG2), S and G2/M arrest (A549) mdpi.com |

Kinase Inhibition Profiles (e.g., Nek2 Kinase, ALK2 Kinase, CDK9)

A primary mechanism through which these pyridazine derivatives exhibit their antineoplastic activity is the inhibition of various protein kinases, which are crucial regulators of cell signaling and proliferation. nih.govnih.gov

Nek2 Kinase: The NIMA-related kinase 2 (Nek2) is involved in centrosome separation during mitosis, making it an attractive target for cancer therapy. Aminopyridine and aminopyrazine scaffolds, related to the pyridazine core, have been developed as potent Nek2 inhibitors. Structure-based design has led to compounds that can effectively modulate Nek2 activity in cells, with IC50 values in the sub-micromolar range. nih.govnih.gov For instance, an aminopyridine derivative, (R)-21, was identified as a potent and selective Nek2 inhibitor. nih.gov

ALK Kinase: While direct inhibition of ALK2 by this compound derivatives is not extensively documented, related pyridazine structures have shown efficacy against anaplastic lymphoma kinase (ALK). Ensartinib, a pyridazine derivative, is a tyrosine kinase inhibitor that targets ALK and has shown efficacy in non-small cell lung cancer. acs.orgnih.gov

CDK9: Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, and its inhibition can suppress the expression of anti-apoptotic proteins like Mcl-1, leading to cancer cell death. nih.gov Aminopyridine derivatives have been identified as potent and selective CDK9 inhibitors. nih.gov Furthermore, new imadazopyrazine compounds, which can be considered derivatives, have shown potent CDK9 inhibitory activity with IC50 values as low as 0.18 µM. nih.gov This inhibition is suggested as a mechanistic pathway for their anticancer effect. nih.gov

| Target Kinase | Derivative Scaffold | IC50 Value |

| Nek2 | Aminopyrazine (11a) | 0.79 µM nih.gov |

| Nek2 | Aminopyridine ((R)-21) | Potent and selective nih.gov |

| CDK9 | Imadazopyrazine (1d) | 0.18 µM nih.gov |

| CDK9 | Aminopyridine (AZD4573) | 3 nM nih.gov |

| CDK9 | Aminotriazine (Atuveciclib) | 6 nM nih.gov |

Antimicrobial and Anti-biofilm Activities

In an era of increasing antibiotic resistance, the pyridazine scaffold has also been explored for its antimicrobial properties. nih.gov Derivatives of this compound have demonstrated efficacy against a range of pathogenic bacteria and have shown potential in combating bacterial biofilms. biomedpharmajournal.orgmdpi.com

Antibacterial Efficacy Against Specific Pathogens (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Pyridazinone derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govbiomedpharmajournal.org

Staphylococcus aureus : Certain pyridazinone derivatives have shown very good activity against S. aureus. biomedpharmajournal.org Specifically, derivatives containing a fluoro group at the para position of a phenyl ring demonstrated notable activity against methicillin-resistant S. aureus (MRSA). nih.gov Other studies on thymol (B1683141) derivatives, including a tetrahydropyrimidine-5-carboxylate, also showed efficacy against MRSA. nih.gov

Escherichia coli : Some synthesized pyridazinone compounds have displayed excellent antibacterial activity against E. coli. biomedpharmajournal.org

Pseudomonas aeruginosa : Pyridazinone derivatives have also been found to be active against P. aeruginosa. nih.govbiomedpharmajournal.org The hydrolysis of ester derivatives in some series led to an increase in activity against this pathogen. nih.gov Additionally, certain heterocyclic carboxamides have been shown to potentiate the effects of antibiotics like levofloxacin (B1675101) against P. aeruginosa, suggesting a role as efflux pump inhibitors. nih.gov

| Derivative Class | S. aureus (MRSA) | E. coli | P. aeruginosa |

| Pyridazinones | Good to Very Good Activity nih.govbiomedpharmajournal.org | Excellent Activity biomedpharmajournal.org | Good Activity nih.govbiomedpharmajournal.org |

| Tetrahydropyrimidine-5-carboxylate | MIC: 50.0 µM nih.gov | - | MIC: 12.5 µM nih.gov |

| Heterocyclic Carboxamides | - | - | Potentiates levofloxacin nih.gov |

Virulence Factor Suppression

Beyond direct bactericidal or bacteriostatic action, some derivatives show promise in targeting bacterial virulence, which is the collection of mechanisms that enable a pathogen to cause disease. mdpi.com This approach, particularly relevant for opportunistic pathogens like Pseudomonas aeruginosa, aims to disarm the bacteria rather than kill them, potentially reducing the selective pressure for resistance. mdpi.comnih.gov

Derivatives of pyridazine-3-carboxylic acid have been investigated for their ability to interfere with biofilm formation, a key virulence factor where bacteria encase themselves in a protective matrix. mdpi.com Ruthenium complexes with pyridazine-3-carboxylic acid demonstrated anti-biofilm activity against P. aeruginosa PAO1 that outperformed the free ligand. mdpi.com These complexes also had an effect on selected virulence factors of this pathogen. mdpi.com While direct evidence for virulence factor suppression by this compound derivatives is still emerging, the activity of related structures suggests this is a promising area for future research.

Anti-inflammatory and Analgesic Properties

Derivatives of the pyridazine and pyridazinone core have demonstrated significant potential as anti-inflammatory and analgesic agents. Research has focused on modifying the pyridazinone system, particularly at the 6-position, to enhance these activities while minimizing the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

One study detailed the synthesis of a series of methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates. These compounds were evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema model and for analgesic properties via the phenylbenzoquinone-induced writhing test. Notably, Methyl 6-(4-(2-ethoxyphenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate exhibited anti-inflammatory activity comparable to the standard drug indomethacin. In the analgesic tests, Methyl 6-(4-(4-fluorophenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate was found to be more potent than acetylsalicylic acid. Importantly, none of the tested compounds in this series showed any gastric ulcerogenic effects.

In a similar vein, another series of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives was synthesized and assessed. The compound 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide emerged as the most potent in the series, demonstrating superior analgesic and anti-inflammatory activities without inducing gastric ulceration. These findings underscore that chemical modifications to the pyridazinone scaffold can yield potent anti-inflammatory and analgesic agents with improved safety profiles.

| Compound Class | Lead Compound | Anti-inflammatory Activity | Analgesic Activity | Reference |

| Methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates | Methyl 6-(4-(2-ethoxyphenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate | Comparable to Indomethacin | More active than Acetylsalicylic Acid | |

| 6-Phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamides | 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide | Most potent in series | Most potent in series |

Neuropharmacological Activities (e.g., Antidepressant, Serotonergic, Dopaminergic)

The pyridazine scaffold is integral to several compounds with significant neuropharmacological effects. Research into 3-aminopyridazine (B1208633) derivatives, which are structurally analogous to this compound, has revealed compounds with antidepressant, serotonergic, and dopaminergic activities.

A notable example is Minaprine, a 3-aminopyridazine derivative, which demonstrated activity in various animal models of depression. Further studies on a series of 47 analogues of Minaprine sought to understand the structural requirements for its dual serotonergic and dopaminomimetic effects. The structure-activity relationship studies revealed that these two activities could be separated. Serotonergic activity was found to be primarily associated with the substituent at the 4-position of the pyridazine ring. Conversely, dopaminergic activity appeared to depend on the presence of a para-hydroxylated aryl ring at the 6-position. This suggests that targeted modifications of the 6-aminopyridazine-3-carboxylate backbone could yield derivatives with specific neuropharmacological profiles.

Other research has explored pyridazin-3-one derivatives containing arylpiperazinyl moieties. These compounds were shown to potentiate head twitches induced by L-5-hydroxytryptophan in mice, an effect indicative of serotonergic activity.

Antituberculosis Activity

Tuberculosis remains a major global health threat, and the search for new therapeutic agents is critical. Pyridazine derivatives have emerged as a promising class of compounds with potent antimycobacterial activity. nih.govneuroquantology.com

Several studies have reported the synthesis and evaluation of novel pyridazine-containing compounds against Mycobacterium tuberculosis. For instance, a series of N1-substituted-diphenyl ether-bis-pyridazine derivatives were synthesized and screened. nih.govresearchgate.net Two compounds from this series showed potent inhibition of M. tuberculosis, with activity superior to the second-line drug Pyrimethamine and equivalent to Cycloserine. nih.gov Further testing confirmed their effectiveness against both replicating and non-replicating forms of the bacterium and indicated a bactericidal mechanism of action with a lack of toxicity in cell-based assays. nih.gov

Other research efforts have also identified pyridazine derivatives with moderate to significant activity against M. tuberculosis. nih.govlatamjpharm.org These findings highlight the potential of the pyridazine scaffold as a foundation for developing new and effective antitubercular drugs. neuroquantology.com

Broad-Spectrum Biological Potentials of Pyridazine Derivatives (e.g., Antileishmania, Antiviral, Anti-Alzheimer, Antihypertensive, Anticonvulsant)

Beyond the activities already discussed, the pyridazine core is a versatile pharmacophore that has been incorporated into compounds with a wide range of other biological activities.

Antihypertensive Activity: Pyridazine derivatives have been a focus in the development of cardiovascular drugs. researchgate.net Certain 6-phenyl-3-pyridazinone based derivatives have shown potent vasorelaxant activity. researchgate.net Fused pyridopyridazine (B8481360) structures are also recognized as effective antihypertensive agents.

Anticonvulsant Activity: Numerous pyridazinone derivatives have been synthesized and evaluated for anticonvulsant properties. These compounds have shown significant activity in maximal electroshock (MES) seizure tests, with some demonstrating a better safety profile (protective index) than the marketed drug carbamazepine.

Antiviral Activity: The pyridazine nucleus is present in compounds active against various viruses. Synthesized derivatives have been tested against Hepatitis A Virus (HAV), with some showing potent inhibitory effects. nih.govsemanticscholar.org Fused imidazo[1,2-b]pyridazine (B131497) derivatives have also been identified as inhibitors of human cytomegalovirus and varicella-zoster virus replication. researchgate.net

Antiprotozoal Activity: Novel pyridazine derivatives have been investigated for their efficacy against protozoan parasites. For example, 3-nitroimidazo[1,2-b]pyridazine (B98374) derivatives have shown excellent activity against Giardia lamblia. researchgate.net Other derivatives have been explored for their potential as antimalarial agents. researchgate.net

Anti-Alzheimer Activity: The potential for pyridazine derivatives in treating Alzheimer's disease has been explored, particularly through the inhibition of enzymes like acetylcholinesterase.

Mechanistic Elucidation of Biological Effects

Understanding the mechanism of action is crucial for the rational design of more potent and selective therapeutic agents. Research into pyridazine derivatives has shed light on their interactions with various biological targets.

A primary mechanism through which pyridazine derivatives exert their biological effects is the inhibition of key enzymes.

Dopamine (B1211576) β-Hydroxylase Inhibition: A series of 6-alkylaminopyridazine-3-carboxylic acid derivatives, closely related to the subject compound, were tested for their ability to inhibit dopamine β-hydroxylase. This enzyme is involved in the conversion of dopamine to norepinephrine. 6-Benzylaminopyridazine-3-carboxylic acid was identified as the most potent inhibitor in the series, with an activity level comparable to the known inhibitor fusaric acid.

Monoamine Oxidase (MAO) Inhibition: The atypical antidepressant Minaprine, a 3-aminopyridazine, is known to be a monoamine oxidase inhibitor.

Other Enzymes: Pyridazine-based compounds have also been developed as inhibitors for other important enzymes, including VEGFR-2 (a receptor tyrosine kinase involved in angiogenesis) and fatty acid amide hydrolase.

In addition to enzyme inhibition, pyridazine derivatives can modulate the function of various cellular receptors.

Serotonin (B10506) and Dopamine Receptors: As discussed in the context of their neuropharmacological activities, 3-aminopyridazine derivatives can act on serotonin and dopamine receptors, contributing to their antidepressant effects.

Gonadotropin-Releasing Hormone (GnRH) Receptor: The approved drug Relugolix features a 3-aminopyridazine core and functions as a non-peptidic antagonist of the GnRH receptor.

This ability to interact with a diverse range of enzymes and receptors highlights the therapeutic versatility of the pyridazine scaffold and provides a basis for the future development of targeted medicines.

Adsorption Mechanisms in Biological Systems

The biological activity of this compound derivatives is fundamentally governed by their ability to adsorb to, or interact with, specific biological targets such as enzymes and receptors. This adsorption is a highly specific process of molecular recognition, driven by a combination of intermolecular forces that stabilize the ligand-target complex. The unique physicochemical properties of the pyridazine ring system are central to these interactions. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, alongside experimental techniques like X-ray crystallography, are invaluable tools for elucidating these adsorption mechanisms at an atomic level. acs.orgnih.govnih.gov These studies provide detailed insights into the binding modes, interaction energies, and specific contacts between the pyridazine derivatives and their biological targets.

Interaction with Kinase Enzymes

Molecular modeling studies have been instrumental in understanding how pyridazine derivatives adsorb to the binding sites of kinases, a critical class of enzymes in cellular signaling. For instance, a series of 3,6-disubstituted pyridazine derivatives were evaluated as inhibitors of c-Jun N-terminal kinase-1 (JNK1), a protein implicated in cancer and inflammatory diseases. acs.org

Molecular docking and dynamics simulations for one of the most active compounds, compound 9e (from the cited study), predicted a stable binding mode within the JNK1 active site. acs.org The stability of this interaction is attributed to a network of specific molecular contacts between the ligand and key amino acid residues.

The primary adsorption forces identified were:

Hydrogen Bonding: The pyridazine core and its substituents form critical hydrogen bonds with the hinge region of the kinase, a common anchoring point for kinase inhibitors.

Hydrophobic Interactions: Aromatic and aliphatic groups on the derivative engage in hydrophobic interactions with nonpolar residues in the binding pocket, further stabilizing the complex.

The specific interactions for a representative pyridazine derivative are detailed in the table below.

| Derivative Component | Interacting JNK1 Residue | Type of Interaction |

|---|---|---|

| Pyridazine Ring Nitrogen | Methionine-111 (Backbone NH) | Hydrogen Bond |

| Substituent Amide NH | Glutamine-117 | Hydrogen Bond |

| Aromatic Substituent at C6 | Leucine-168 | Hydrophobic Interaction |

| Aromatic Substituent at C3 | Isoleucine-32, Valine-40 | Hydrophobic Interaction |

These detailed interaction maps are crucial for structure-activity relationship (SAR) studies, which aim to optimize the design of more potent and selective inhibitors. acs.org

Interaction with GABA-A Receptors

The adsorption of aminopyridazine derivatives to neurotransmitter receptors has also been extensively studied, particularly their role as antagonists for the GABA-A receptor. nih.gov Structure-activity relationship studies have revealed key structural requirements for optimal binding and antagonistic activity.

Charged GABA Moiety: A GABA-like side chain bearing a positive charge is essential for effective recognition and binding to the GABA-A receptor. nih.gov

Pyridazine Scaffold: Linking a butyric acid moiety to the N(2) position of a 3-aminopyridazine core structure confers the GABA-antagonistic property. nih.gov

π-System at C6-position: The presence of an aromatic π-system, particularly one with electron-donating substituents, at the 6-position of the pyridazine ring significantly enhances binding potency. nih.gov This suggests that π-π stacking or other hydrophobic interactions with the receptor's binding site are critical for strong adsorption.

These findings indicate a multi-point attachment mechanism where the charged side chain interacts with an anionic site on the receptor, while the pyridazine core and its C6-substituent engage with other regions of the binding pocket through a combination of hydrogen bonding and hydrophobic interactions. nih.gov

| Structural Feature | Role in Adsorption to GABA-A Receptor | Primary Interaction Type |

|---|---|---|

| Positively Charged GABA Moiety | Essential for receptor recognition | Ionic Interaction |

| 3-Aminopyridazine Core | Provides scaffold for correct substituent orientation | Hydrogen Bonding |

| Butyric acid at N(2) | Confers antagonistic activity | Conformational Fit / H-Bonding |

| Aromatic π-System at C6 | Enhances binding potency | π-π Stacking / Hydrophobic |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of derivatives based on the Methyl 6-aminopyridazine-3-carboxylate core are profoundly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies have elucidated key molecular features that govern the pharmacological effects of this class of compounds. The molecule can be conceptually divided into three main regions for SAR exploration: the central pyridazine (B1198779) core, the substituent at the 6-amino position, and modifications of the 3-carboxylate group.

A critical determinant of activity is the substitution on the 6-amino group. Generally, introducing aromatic and hydrophobic groups at this position is crucial for potent biological activity. dovepress.com For instance, in a series of γ-aminobutyric acid (GABA) antagonists, attaching a phenyl ring to the 6-amino position was found to be more effective than smaller heteroaromatic rings like thienyl. dovepress.com Further substitution on this appended aromatic ring can fine-tune activity and selectivity. The position of these substituents is key; groups at the para-position of the phenyl ring often yield optimal potency compared to ortho or meta placements. acs.org The electronic properties of these substituents, whether they are hydrogen bond donors or acceptors, also play a significant role in modulating the interaction with biological targets. dovepress.com

Modifications to the core heterocycle and the 3-position ester also have a significant impact. The free amide NH, if the ester is converted to an amide, is often deemed critical for potency, as N-methylation can lead to a complete loss of activity. nih.gov This suggests the N-H group may act as a crucial hydrogen bond donor in receptor binding. stereoelectronics.org The planarity of an amide group, due to its partial double-bond character, is also a key structural feature, and replacing it with more flexible linkers can disrupt the necessary conformation for activity. stereoelectronics.org The pyridazine nitrogen atoms themselves are vital for molecular recognition, often engaging in dual hydrogen-bonding interactions with target proteins, a feature that can be exploited to enhance selectivity. nih.gov For example, in p38α MAP kinase inhibitors, hydrogen bonds from the protein backbone to both pyridazine nitrogens were observed, contributing significantly to binding affinity and specificity. blumberginstitute.org

| Modification Site | Substituent/Modification | Impact on Biological Activity | Rationale/Observation |

|---|---|---|---|

| C6-Amino Group | Addition of Phenyl Ring | Increase | Enhances hydrophobic and aromatic interactions with the target binding site. dovepress.com |

| C6-Attached Phenyl Ring | Para-substitution (e.g., -Cl, -CF3) | Generally Optimal | The para-position often provides the ideal vector for interaction with specific sub-pockets in the target protein. acs.org |

| C6-Attached Phenyl Ring | Introduction of H-bond donor/acceptor | Modulates Activity | Allows for additional specific hydrogen bonding interactions, fine-tuning affinity. dovepress.com |

| C3-Carboxylate Group | Conversion to primary/secondary amide | Potentially Maintained or Increased | The amide N-H can serve as a critical hydrogen bond donor. nih.govstereoelectronics.org |

| C3-Amide (if applicable) | N-Methylation | Decrease / Abolish | Loss of a key hydrogen bond donor group disrupts a critical binding interaction. nih.gov |

Role of the Pyridazine Scaffold in Modulating Pharmacological Profiles

One of the most significant features of the pyridazine scaffold is its robust hydrogen-bonding capacity. nih.gov The two adjacent nitrogen atoms act as strong hydrogen bond acceptors, which can be crucial for anchoring a ligand into a protein's binding site. blumberginstitute.orgresearchgate.net This dual H-bonding potential allows for specific and strong interactions with target proteins, which can translate into higher potency and selectivity. nih.govblumberginstitute.org For example, the ability of both pyridazine nitrogens to simultaneously engage a target can confer selectivity over other kinases where the hinge residue conformation is different. blumberginstitute.org

Furthermore, the pyridazine ring possesses a high dipole moment and distinct electronic properties. nih.govresearchgate.net It is an electron-withdrawing heterocycle, which can modulate the properties of its substituents. blumberginstitute.org This electronic nature, combined with its polarity, often results in improved physicochemical properties compared to a non-polar phenyl ring, for which it is sometimes used as a bioisosteric replacement. nih.gov This can lead to better aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. researchgate.net The inherent polarity and low potential for cytochrome P450 inhibition add to its value in drug discovery. nih.gov The functional properties of the pyridazine core can also facilitate membrane permeability through intramolecular hydrogen bonding. researchgate.net The wide array of biological activities associated with pyridazine derivatives—including anticancer, anti-inflammatory, and antimicrobial effects—underscores the versatility and importance of this scaffold in medicinal chemistry. researchgate.netsarpublication.com

| Property of Pyridazine Scaffold | Description | Pharmacological Implication |

|---|---|---|

| Dual H-Bond Acceptor | The two adjacent nitrogen atoms can simultaneously accept hydrogen bonds. nih.govblumberginstitute.org | Enhances binding affinity and selectivity through specific interactions with protein targets. blumberginstitute.org |

| High Dipole Moment | The scaffold is highly polarized due to the electronegative nitrogen atoms. nih.govresearchgate.net | Can engage in favorable dipole-dipole or π-π stacking interactions; improves solubility. nih.govblumberginstitute.org |

| Electron-Withdrawing Nature | The ring withdraws electron density from attached substituents. blumberginstitute.org | Modulates the chemical properties and reactivity of substituents, influencing their interactions. blumberginstitute.org |

| Bioisosteric Replacement for Phenyl Ring | Can replace a phenyl group to improve properties while maintaining key interactions. nih.gov | Often leads to reduced lipophilicity and improved metabolic stability. nih.govresearchgate.net |

| "Privileged" Scaffold | The core is found in compounds active against a wide range of biological targets. researchgate.netsarpublication.com | Serves as a versatile starting point for developing novel therapeutics for various diseases. |

Pharmacophore Modeling and Ligand Design Principles